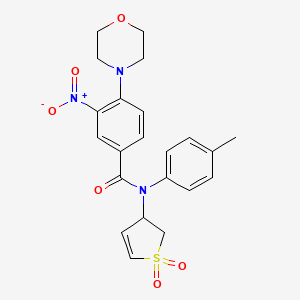

![molecular formula C16H12ClN3O2 B4937311 4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)

4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride” is a type of organic compound that contains a benzofuro[3,2-d]pyrimidine core . This core is a heterocyclic compound, a class of compounds that have wide applications in fields like medicinal chemistry and drug design .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives have been synthesized and evaluated for their inhibition on PARP enzyme activity . Another synthesis method involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Benzofuro[3,2-d]pyrimidine derivatives exhibit anti-inflammatory effects. Researchers have explored their potential as inhibitors of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. These compounds may modulate immune responses and reduce inflammation, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antiviral Activity

Some benzofuro[3,2-d]pyrimidine derivatives demonstrate antiviral properties. They may inhibit viral replication by targeting essential viral enzymes or proteins. Researchers have investigated their efficacy against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. These compounds hold promise as potential antiviral agents .

Analgesic Effects

Certain benzofuro[3,2-d]pyrimidine derivatives exhibit analgesic properties. They may act on pain receptors or modulate pain pathways in the central nervous system. These compounds could be explored for pain management, especially in chronic pain conditions .

Antiproliferative Activity

Benzofuro[3,2-d]pyrimidine derivatives have been investigated for their antiproliferative effects. They may interfere with cell cycle progression, inhibit cell growth, and induce apoptosis in cancer cells. Researchers have explored their potential as anticancer agents, particularly against solid tumors .

Antimicrobial Potential

These derivatives also display antimicrobial activity. They may inhibit bacterial growth by disrupting essential cellular processes. Researchers have studied their effectiveness against both Gram-positive and Gram-negative bacteria. Benzofuro[3,2-d]pyrimidine derivatives could be valuable in combating bacterial infections .

Neuroprotective Effects

Emerging research suggests that some benzofuro[3,2-d]pyrimidine derivatives have neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These compounds hold promise for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound “4-(1Similar compounds with a pyrimidine ring structure have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related compounds that it might interact with its targets (potentially protein kinases) and cause changes that affect cellular processes .

Biochemical Pathways

Given the potential target of protein kinases, it can be inferred that the compound may affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .

Result of Action

Based on the potential inhibition of protein kinases, it can be inferred that the compound may have effects on cell growth, differentiation, migration, and metabolism .

Propriétés

IUPAC Name |

4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2.ClH/c20-11-7-5-10(6-8-11)19-16-15-14(17-9-18-16)12-3-1-2-4-13(12)21-15;/h1-9,20H,(H,17,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUBHYRWJUMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)

![N-(2,4-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B4937257.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4937264.png)

![9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene](/img/structure/B4937275.png)

![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)

![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)

![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)

![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)